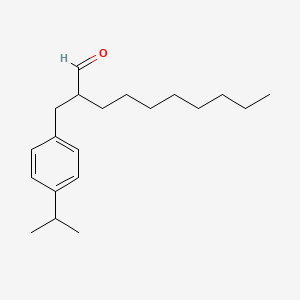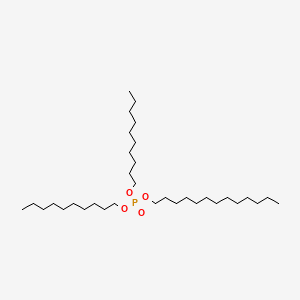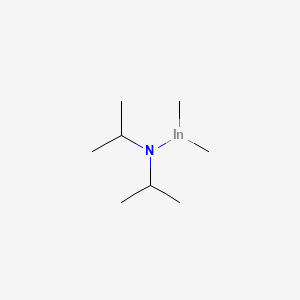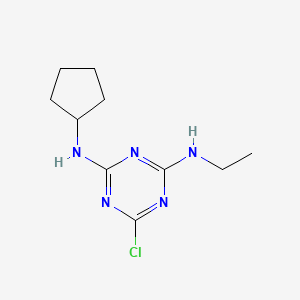
6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine is a synthetic triazine compound. Triazines are a class of nitrogen-containing heterocycles that are widely used in various applications, including agriculture, pharmaceuticals, and materials science. This particular compound is known for its herbicidal properties and is used to control a variety of weeds in agricultural settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with cyclopentylamine and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium carbonate, to facilitate the substitution of chlorine atoms with the desired amine groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dioxane or dichloroethane are commonly used, and the reaction temperature is carefully controlled to prevent side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
The major products formed from substitution reactions include various substituted triazines, depending on the nucleophile used. For example, the reaction with morpholine can yield a morpholine-substituted triazine .
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Agriculture: It is used as a herbicide to control grassy and broadleaf weeds in crops such as sugarcane, wheat, and corn.
Environmental Chemistry: The compound is studied for its environmental impact, including its degradation and persistence in soil and water.
Analytical Chemistry: It is used as a reference compound in various analytical techniques, such as HPLC and GC-MS, for the detection and quantification of triazine herbicides.
Wirkmechanismus
The herbicidal activity of 6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine is primarily due to its ability to inhibit photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative damage to the plant cells, ultimately causing the death of the weed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrazine: 6-Chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine
Propazine: 6-Chloro-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct herbicidal properties compared to other triazines. Its cyclopentyl and ethyl groups contribute to its selectivity and effectiveness in controlling specific types of weeds .
Eigenschaften
CAS-Nummer |
84712-73-2 |
|---|---|
Molekularformel |
C10H16ClN5 |
Molekulargewicht |
241.72 g/mol |
IUPAC-Name |
6-chloro-2-N-cyclopentyl-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16ClN5/c1-2-12-9-14-8(11)15-10(16-9)13-7-5-3-4-6-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
UFJQDXKKUXQRHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)Cl)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


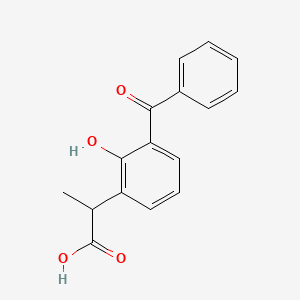
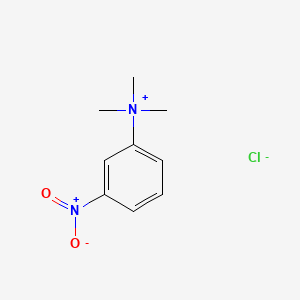

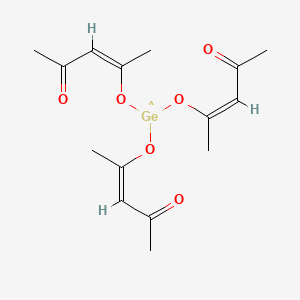
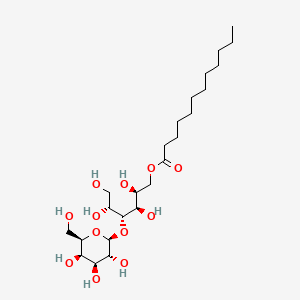
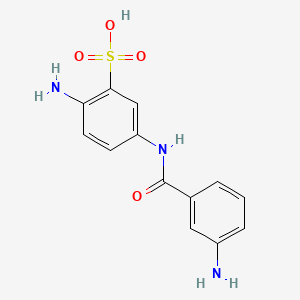

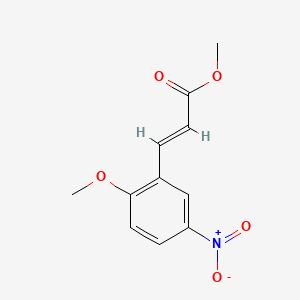
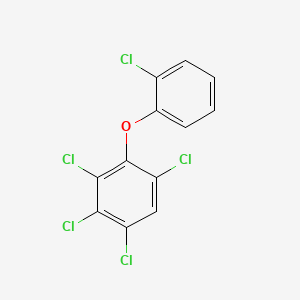

![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)
